molecular formula C18H21FN4O3S B2779468 3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2097897-06-6

3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2779468
CAS No.: 2097897-06-6
M. Wt: 392.45
InChI Key: SIYZKWIAGLIRFK-UHFFFAOYSA-N
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Description

3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates multiple privileged pharmacophores. The molecule features a benzene sulfonamide core, a moiety widely recognized in medicinal chemistry for its versatile biological activities, including antimicrobial and enzyme inhibitory properties . This sulfonamide is strategically functionalized with a 5-fluoropyrimidine ring, a heterocycle commonly employed in drug discovery for its ability to engage in hydrogen bonding and its presence in compounds with potent antibacterial and antitumor effects . The integration of a piperidine methyl linker connects these systems, a structural motif frequently used to modulate the molecule's physicochemical properties and bioavailability . This specific combination of a sulfonamide, a fluorinated pyrimidine, and a piperidine scaffold suggests potential for multi-targeted biological activity. Researchers may find this compound particularly valuable for probing new antibacterial agents, especially against Gram-positive bacteria, given the established efficacy of similar fluoropyrimidine-containing structures . Additionally, its structure aligns with compounds investigated for enzyme inhibition, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurological disease research . This product is provided for research purposes to support investigations in chemical biology, antibacterial discovery, and the development of novel enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-13(24)15-3-2-4-17(9-15)27(25,26)22-10-14-5-7-23(8-6-14)18-20-11-16(19)12-21-18/h2-4,9,11-12,14,22H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYZKWIAGLIRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, with the CAS number 2097897-06-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S, and it has a molecular weight of 392.4 g/mol. The structure includes a piperidine ring substituted with a fluorinated pyrimidine and a sulfonamide group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC18H21FN4O3S
Molecular Weight392.4 g/mol
CAS Number2097897-06-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors involved in cardiovascular regulation, potentially influencing perfusion pressure and coronary resistance .

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, sulfonamide derivatives have been evaluated against several bacterial strains, showing moderate to strong inhibition against pathogens like Salmonella typhi and Bacillus subtilis.

Case Study: Cardiovascular Effects

A study on the effects of benzene sulfonamides on perfusion pressure utilized an isolated rat heart model. The results demonstrated that certain sulfonamide derivatives could significantly decrease perfusion pressure over time, indicating potential cardiovascular benefits through modulation of vascular resistance .

Table 1: Effects on Perfusion Pressure

CompoundDose (nM)Change in Perfusion Pressure (%)
ControlN/A0
Benzene Sulfonamide0.001-15
Compound A (4-(2-aminoethyl)-sulfonamide)0.001-25
Compound B (2-hydrazinocarbonyl)0.001-10

Research Findings

Recent studies have highlighted the importance of the piperidine moiety in enhancing the pharmacological profile of sulfonamide compounds. The presence of fluorine in the pyrimidine ring contributes to increased metabolic stability and bioavailability, making these compounds promising candidates for drug development in treating conditions such as hypertension and infections .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with related sulfonamide and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Melting Point (°C) Source
3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (Target) C₁₉H₂₁FN₄O₃S ~428.45* 3-acetyl, 5-fluoropyrimidine-piperidine Not reported Not reported N/A
N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide C₂₀H₂₂FN₅O₃S 431.48 4-(2-methyloxazole), 5-fluoropyrimidine-piperidine Not reported Not reported Product catalog
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide C₂₀H₁₆ClF₅N₂O₃S 518.87 2-chloro, 4-fluoro, trifluoromethyl, 3-fluorobenzoyl-piperidine Herbicidal (ureidopyrimidine) Not reported Herbicidal study
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₂H₂₅F₂N₇O₄S 657.64 Pyrazolo-pyrimidine core, chromen-4-one, fluorophenyl Kinase inhibition (implied) 175–178 Patent

*Molecular weight estimated based on structural similarity to .

Substituent Effects on Activity and Selectivity

  • Fluoropyrimidine vs. Oxazole/Chloro Groups : The target compound’s 5-fluoropyrimidine-piperidine unit is shared with the oxazole-substituted analog in . However, replacing oxazole with an acetyl group may reduce aromatic stacking interactions while improving metabolic stability due to decreased π-electron density . In contrast, the chloro and trifluoromethyl groups in ’s herbicidal compound enhance electrophilicity, favoring interactions with plant enzyme targets .
  • Acetyl vs. Acyl Modifications : Unlike fentanyl analogs (e.g., N-phenylpropanamide derivatives in ), the acetyl group in the target compound lacks the extended hydrophobic chains required for opioid receptor binding, suggesting divergent therapeutic applications .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The acetyl group in the target compound may improve aqueous solubility compared to the chlorinated herbicidal analog in , which has higher lipophilicity due to halogenation .
  • Melting Points : The pyrazolo-pyrimidine derivative in exhibits a higher melting point (175–178°C), likely due to its rigid chromen-4-one core and extensive hydrogen-bonding networks . The target compound’s melting point is unreported but expected to be lower due to structural flexibility.

Q & A

Q. How can researchers design dose-response studies to account for off-target effects?

  • Experimental Design :
  • Concentration range : Test 0.1–100 µM with 10-fold dilutions to identify therapeutic windows .
  • Counter-screens : Include unrelated targets (e.g., kinases) to assess selectivity .
  • Positive/Negative controls : Use known inhibitors (e.g., acetazolamide for CA) and vehicle (DMSO ≤0.1%) .

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